molecular formula C8H11N3O B15454693 N~2~-[(Pyridin-2-yl)methyl]glycinamide CAS No. 62402-23-7

N~2~-[(Pyridin-2-yl)methyl]glycinamide

Cat. No.: B15454693
CAS No.: 62402-23-7
M. Wt: 165.19 g/mol
InChI Key: QTQOHYKYXPOJSA-UHFFFAOYSA-N
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Description

N²-[(Pyridin-2-yl)methyl]glycinamide is a glycinamide derivative featuring a pyridin-2-ylmethyl substituent at the N² position. This compound is synthesized via the reaction of 2-aminopyridine with ethyl chloroacetate, followed by further functionalization to introduce the glycinamide moiety . Its structure combines the aromatic pyridine ring with a flexible glycinamide chain, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

CAS No.

62402-23-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(pyridin-2-ylmethylamino)acetamide

InChI

InChI=1S/C8H11N3O/c9-8(12)6-10-5-7-3-1-2-4-11-7/h1-4,10H,5-6H2,(H2,9,12)

InChI Key

QTQOHYKYXPOJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences between N²-[(Pyridin-2-yl)methyl]glycinamide and related compounds:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
N²-[(Pyridin-2-yl)methyl]glycinamide Glycinamide Pyridin-2-ylmethyl at N² Amide, pyridine
Methyl N-(pyrimidin-2-yl)glycinate Glycine ester Pyrimidin-2-yl at N¹, methyl ester at C-terminal Ester, pyrimidine
N²-(5-Chloro-2-methoxyphenyl)-N²-sulfonyl derivative Glycinamide 5-Chloro-2-methoxyphenyl and sulfonyl at N² Sulfonamide, chloro, methoxy, pyridine
N-Carbamoyl-N²-pyridin-2-ylglycinamide Glycinamide Carbamoyl at N¹, pyridin-2-yl at N² Urea, pyridine

Key Observations :

  • Pyridine vs. Pyrimidine : Replacement of pyridine (6-membered, one nitrogen) with pyrimidine (6-membered, two nitrogens) in Methyl N-(pyrimidin-2-yl)glycinate alters electronic properties and hydrogen-bonding capacity .
  • Ester vs.
  • Sulfonyl and Halogen Substituents : The sulfonyl and chloro-methoxy groups in the N²-(5-Chloro-2-methoxyphenyl) derivative introduce steric bulk and electron-withdrawing effects, which may improve target binding or metabolic stability .

Physicochemical Properties

Property N²-[(Pyridin-2-yl)methyl]glycinamide Methyl N-(pyrimidin-2-yl)glycinate N²-Sulfonyl Derivative
Molecular Weight ~195 g/mol (estimated) ~197 g/mol ~450 g/mol (estimated)
Polar Surface Area ~85 Ų (estimated) ~75 Ų (ester reduces PSA) ~120 Ų (sulfonyl increases PSA)
Solubility Moderate (amide enhances polarity) Low (ester increases lipophilicity) Low (bulky substituents)

Notes:

  • The polar surface area (PSA) of glycinamide derivatives correlates with bioavailability; higher PSA (e.g., sulfonyl derivatives) may reduce blood-brain barrier penetration .
  • Pyrimidine-based esters exhibit lower solubility but better cell permeability than amides .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N²-[(Pyridin-2-yl)methyl]glycinamide, and how can reaction parameters be optimized to enhance yield and purity?

The synthesis typically involves alkylation of glycinamide derivatives with 2-(bromomethyl)pyridine under basic conditions. Optimization strategies include:

  • Adjusting reaction temperature (40–60°C) to balance reaction rate and side-product formation.
  • Using aprotic solvents like DMF to stabilize intermediates and improve solubility.
  • Employing coupling agents (e.g., HATU) to enhance amide bond formation efficiency.
    Reaction progress should be monitored via TLC or HPLC, followed by purification via column chromatography or recrystallization .

Basic: Which analytical techniques are most suitable for confirming the structural integrity of N²-[(Pyridin-2-yl)methyl]glycinamide?

Key techniques include:

  • High-resolution mass spectrometry (HRMS): Confirms molecular weight and isotopic pattern.
  • Multinuclear NMR (¹H/¹³C): Assigns proton and carbon environments, with pyridin-2-yl methyl protons appearing as distinct multiplets (δ 4.0–4.5 ppm).
  • X-ray crystallography: Provides definitive stereochemical data using programs like SHELX for structure refinement when single crystals are obtained .

Advanced: How can density functional theory (DFT) calculations contribute to understanding the electronic properties and reactive sites of N²-[(Pyridin-2-yl)methyl]glycinamide?

B3LYP/6-31G* level DFT calculations predict:

  • Frontier molecular orbitals (HOMO/LUMO): Identifies nucleophilic (pyridine nitrogen) and electrophilic (amide carbonyl) regions.
  • Electrostatic potential maps: Highlights hydrogen-bonding propensity, guiding predictions of intermolecular interactions in crystal packing or protein binding .

Advanced: What experimental approaches resolve discrepancies in biological activity data observed for N²-[(Pyridin-2-yl)methyl]glycinamide across different assay systems?

To address variability:

  • Orthogonal assay validation: Compare fluorescence polarization with surface plasmon resonance (SPR) for binding affinity measurements.
  • Strict assay standardization: Control ATP concentration in kinase inhibition assays to minimize competitive interference.
  • Meta-analysis: Pool dose-response data across cell lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from system noise .

Advanced: How does systematic modification of the pyridine ring's substituents affect the compound's pharmacokinetic profile and target engagement?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃): Improve metabolic stability (assayed via liver microsomes) by reducing cytochrome P450 oxidation.
  • Hydrophobic substituents (e.g., methyl): Enhance blood-brain barrier permeability (calculated via BBB score algorithms).
  • Ortho-substitutions: Disrupt off-target interactions with efflux transporters (e.g., P-gp), as shown in competitive binding assays .

Methodological: What strategies are employed to determine the binding mode of N²-[(Pyridin-2-yl)methyl]glycinamide to its biological targets?

Combined approaches include:

  • Co-crystallization: Soak the compound with purified kinase domains and solve structures using SHELX-90 for phase refinement.
  • Molecular dynamics (MD) simulations: Run 50–100 ns trajectories to assess binding stability and conformational changes in solvated systems.
  • Mutagenesis studies: Validate predicted hydrogen bonds (e.g., pyridine N → kinase hinge region) by alanine-scanning mutations .

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